molecular formula C14H17N3O B5793427 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Katalognummer B5793427
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: SVHFBBUSUJCBIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-868,596 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Wirkmechanismus

CP-868,596 works by binding to the ATP binding site of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which inhibits the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, which is a key characteristic of cancer cells.
Biochemical and Physiological Effects
CP-868,596 has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-868,596 has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

CP-868,596 has several advantages for lab experiments. The compound is highly selective for 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which allows for specific targeting of cancer cells. CP-868,596 has also been found to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, the limitations of CP-868,596 include its potential toxicity and the development of drug resistance in cancer cells.

Zukünftige Richtungen

There are several future directions for the study of CP-868,596. One potential direction is the development of combination therapies that include CP-868,596 and other cancer drugs. Another direction is the study of the pharmacokinetics and pharmacodynamics of CP-868,596 in clinical trials. Additionally, the study of the mechanisms of drug resistance in cancer cells could lead to the development of new therapies that overcome this limitation. Overall, CP-868,596 has significant potential for the treatment of cancer and warrants further study in the field of scientific research.

Synthesemethoden

The synthesis of CP-868,596 involves the reaction of 2-cyclopentylethylamine with 2-bromo-5-chloropyridine to form 3-(2-cyclopentylethyl)-5-chloropyridine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-(2-cyclopentylethyl)-5-azidopyridine. Finally, the compound is reacted with ethyl chloroformate and triethylamine to form 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Wissenschaftliche Forschungsanwendungen

CP-868,596 has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which is a key target for cancer therapy. CP-868,596 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung cancer, breast cancer, and pancreatic cancer.

Eigenschaften

IUPAC Name

5-(2-cyclopentylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-11(4-1)7-8-13-16-14(17-18-13)12-6-3-9-15-10-12/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHFBBUSUJCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.